Cas no 23775-42-0 (trans-4-(propan-2-yl)cyclohexan-1-amine)

trans-4-(propan-2-yl)cyclohexan-1-amine structure
23775-42-0 structure
Product Name:trans-4-(propan-2-yl)cyclohexan-1-amine
CAS No:23775-42-0
MF:C9H19N
MW:141.2538626194
CID:240045
PubChem ID:421053
Update Time:2025-08-03

trans-4-(propan-2-yl)cyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanamine,4-(1-methylethyl)-, trans-
    • Cyclohexylamine,4-isopropyl-, trans- (8CI)
    • trans-4-Isopropylcyclohexylamine
    • trans-4-(propan-2-yl)cyclohexan-1-amine
    • 4-Isopropylcyclohexylamine
    • AKOS006338256
    • 4-ISOPROPYLCYCLOHEXAN-1-AMINE
    • trans 4-isopropyl-cyclohexylamine
    • SCHEMBL1765373
    • D78627
    • 23775-42-0
    • Cyclohexanamine, 4-(1-methylethyl)-, trans-
    • Z995154766
    • I0853
    • MFRKYEJMLQUSJX-KYZUINATSA-N
    • (1s,4s)-4-(propan-2-yl)cyclohexan-1-amine
    • FT-0764216
    • BS-28672
    • D91207
    • EN300-1721986
    • CCA43081
    • CYCLOHEXANAMINE, 4-(1-METHYLETHYL)-, CIS-
    • 52430-81-6
    • MFCD16853065
    • EN300-4282103
    • SCHEMBL8236383
    • 4-propan-2-ylcyclohexan-1-amine
    • DTXSID00329546
    • CYCLOHEXANAMINE,4-(1-METHYLETHYL)-,CIS-
    • Cyclohexanamine, 4-(1-methylethyl)-, trans- (9CI)
    • 4-(propan-2-yl)cyclohexan-1-amine
    • AKOS011997600
    • F2147-1878
    • SCHEMBL13255789
    • trans-4-isopropyl-cyclo-hexylamine
    • 23775-41-9
    • cis-4-(1-methylethyl)-cyclohexanamine
    • 4-Isopropylcyclohexanamine #
    • MFRKYEJMLQUSJX-DTORHVGOSA-N
    • 1-Amino-4-isopropylcyclohexane
    • EN300-109300
    • 4-Isopropylcyclohexanamine
    • SCHEMBL4829885
    • (1r,4r)-4-(propan-2-yl)cyclohexan-1-amine
    • SCHEMBL1765374
    • AKOS006286611
    • Inchi: 1S/C9H19N/c1-7(2)8-3-5-9(10)6-4-8/h7-9H,3-6,10H2,1-2H3
    • InChI Key: MFRKYEJMLQUSJX-UHFFFAOYSA-N
    • SMILES: NC1CCC(C(C)C)CC1

Computed Properties

  • Exact Mass: 141.151749610g/mol
  • Monoisotopic Mass: 141.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 90.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 26Ų

trans-4-(propan-2-yl)cyclohexan-1-amine Pricemore >>

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